molecular formula C11H14O3Se B14477462 Methyl 4-(benzeneseleninyl)butanoate CAS No. 66241-88-1

Methyl 4-(benzeneseleninyl)butanoate

Cat. No.: B14477462
CAS No.: 66241-88-1
M. Wt: 273.20 g/mol
InChI Key: AOXVFHUQQBORDF-UHFFFAOYSA-N
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Description

Methyl 4-(benzeneseleninyl)butanoate is an organoselenium compound characterized by a butanoate methyl ester backbone with a benzeneseleninyl substituent at the 4-position. The benzeneseleninyl group (C₆H₅-Se=O) introduces selenium, a metalloid with distinct redox and catalytic properties, into the structure. This compound is of interest in organoselenium chemistry, where such derivatives are explored for applications in catalysis, antioxidants, and pharmaceuticals.

Properties

CAS No.

66241-88-1

Molecular Formula

C11H14O3Se

Molecular Weight

273.20 g/mol

IUPAC Name

methyl 4-phenylseleninylbutanoate

InChI

InChI=1S/C11H14O3Se/c1-14-11(12)8-5-9-15(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3

InChI Key

AOXVFHUQQBORDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC[Se](=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(benzeneseleninyl)butanoate can be synthesized through the esterification of 4-(benzeneseleninyl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzeneseleninyl group can undergo oxidation reactions, leading to the formation of selenoxides.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Strong nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products

    Oxidation: Selenoxides and other selenium-containing compounds.

    Reduction: 4-(benzeneseleninyl)butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzeneseleninyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the study of selenium-containing compounds.

    Biology: The compound’s unique selenium content makes it useful in studying the biological roles of selenium.

    Medicine: Research into selenium-based drugs often involves this compound due to its potential antioxidant properties.

    Industry: It is used in the development of specialty chemicals and materials that require the incorporation of selenium.

Mechanism of Action

The mechanism of action of methyl 4-(benzeneseleninyl)butanoate involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play crucial roles in antioxidant defense and redox regulation. The ester group can undergo hydrolysis to release the active selenium-containing moiety, which then participates in biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 4-(benzeneseleninyl)butanoate shares structural similarities with other 4-substituted butanoate esters but differs in the functional group at the 4-position. A key analog is methyl 4-(hydroxyimino)butanoate (C₅H₉NO₃), which replaces the seleninyl group with a hydroxyimino (oxime) moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound C₁₁H₁₂O₃Se 271.19 Ester, Benzeneseleninyl Redox-active, chiral center
Methyl 4-(hydroxyimino)butanoate C₅H₉NO₃ 131.13 Ester, Hydroxyimino (oxime) Chelation, tautomerization

Key Differences

Molecular Weight and Elemental Composition: The seleninyl derivative has a significantly higher molecular weight (271.19 vs. 131.13 g/mol) due to the selenium atom and benzene ring . Selenium contributes to unique reactivity, such as participation in selenoxide elimination or antioxidant activity, absent in the oxime analog.

Functional Group Reactivity: Benzeneseleninyl Group: Enhances electrophilicity and redox activity. Seleninyl derivatives are known to act as catalysts in oxidation reactions (e.g., epoxidation of alkenes) . Hydroxyimino Group: The oxime functional group (-N-OH) enables chelation of metal ions (e.g., Fe³⁺, Cu²⁺) and participates in tautomerization, making it useful in drug design and coordination chemistry .

Structural Data Availability: Methyl 4-(hydroxyimino)butanoate has a publicly available Structure Data File (SDF), enabling computational modeling and 3D visualization . No such data is referenced for the seleninyl compound, highlighting a gap in structural characterization.

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